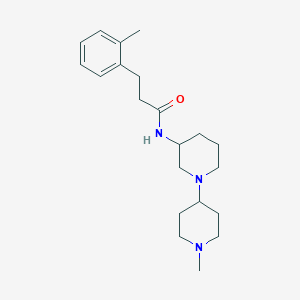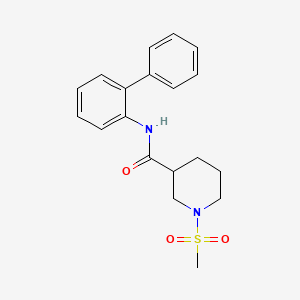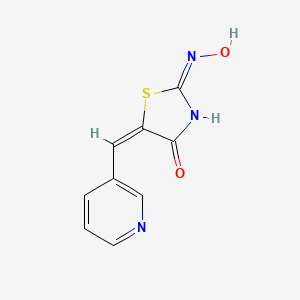![molecular formula C19H22N4O B6068795 3,5-dimethyl-2-(3-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6068795.png)
3,5-dimethyl-2-(3-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that are part of the larger family of pyrimidines . They are characterized by a pyrimidine ring fused with a pyrazole ring . These compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a pyrimidine ring fused with a pyrazole ring . The exact structure of “3,5-dimethyl-2-(3-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine” would include additional functional groups as indicated by its name, but specific structural details were not found in the search results.Scientific Research Applications
Antipyretic and Analgesic Properties
3,5-dimethyl-2-(3-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine: exhibits antipyretic (fever-reducing) and analgesic (pain-relieving) effects. It has been investigated for its potential to alleviate pain and reduce fever in preclinical studies .
Anti-Inflammatory Activity
Research suggests that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for developing novel anti-inflammatory drugs .
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold has drawn attention in cancer research. Researchers have explored derivatives of this compound for their potential as anticancer agents. Further studies are needed to understand their mechanisms of action and efficacy against specific cancer types .
Inhibition of Enzymes
Certain pyrazolo[1,5-a]pyrimidine derivatives inhibit enzymes involved in various biological processes. For instance, they may target kinases, proteases, or other key enzymes. These compounds could serve as valuable tools for drug discovery and understanding enzyme function .
Neuroprotective Effects
Preliminary studies indicate that this compound may have neuroprotective properties. It could potentially protect neurons from damage caused by oxidative stress, inflammation, or other pathological factors .
Application in Organic Synthesis
Beyond its biological activities, pyrazolo[1,5-a]pyrimidines are also useful in organic synthesis. Researchers have employed them as building blocks for constructing more complex molecules. Their versatile reactivity allows for the creation of diverse chemical structures .
Mechanism of Action
Future Directions
The future directions for research on pyrazolo[1,5-a]pyrimidines likely involve further exploration of their synthesis and potential biological activities. Given their demonstrated cytotoxic activities against certain cancer cell lines , there may be potential for development of new anticancer drugs.
properties
IUPAC Name |
4-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-5-4-6-16(11-13)18-15(3)19-20-14(2)12-17(23(19)21-18)22-7-9-24-10-8-22/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICSHPZPNSUDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(4-methoxy-1H-indol-2-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6068714.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)
![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)
![6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol](/img/structure/B6068746.png)

![2-[4-(4-fluoro-3-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6068760.png)
![2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid](/img/structure/B6068764.png)
![2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6068768.png)


![N'-(2-hydroxy-5-nitrobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6068779.png)


![2-(1H-benzimidazol-5-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068823.png)